12-Bromododec-1-ene

Vue d'ensemble

Description

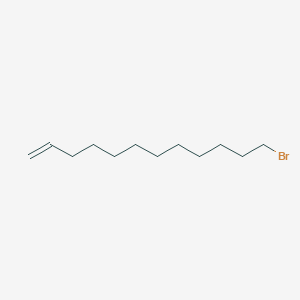

12-Bromododec-1-ene: is an organic compound with the molecular formula C12H23Br and a molecular weight of 247.22 g/mol . It is a brominated alkene, specifically a bromoalkene, characterized by the presence of a bromine atom attached to the twelfth carbon of a dodecene chain. This compound is commonly used in organic synthesis and various industrial applications due to its reactivity and functional group versatility.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 12-Bromododec-1-ene can be synthesized through the bromination of 1-dodecene. The reaction typically involves the addition of bromine (Br2) to 1-dodecene in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction is carried out under controlled conditions to ensure selective bromination at the terminal position .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of bromine sources such as N-bromosuccinimide (NBS) in the presence of radical initiators like azobisisobutyronitrile (AIBN) can also be employed to achieve high selectivity and conversion rates .

Analyse Des Réactions Chimiques

Types of Reactions: 12-Bromododec-1-ene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

Elimination Reactions: Under basic conditions, this compound can undergo elimination to form dodec-1-yne.

Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Addition Reactions: Bromine (Br2), hydrogen bromide (HBr), and other halogenating agents.

Major Products Formed:

Nucleophilic Substitution: Formation of 12-hydroxydodec-1-ene, 12-alkoxydodec-1-ene, or 12-aminododec-1-ene.

Elimination Reactions: Formation of dodec-1-yne.

Addition Reactions: Formation of 12,12-dibromododecane or other halogenated derivatives.

Applications De Recherche Scientifique

Organic Synthesis

12-Bromododec-1-ene serves as a crucial building block in organic synthesis, facilitating the creation of various compounds:

- Surfactants and Lubricants : It is used to synthesize surfactants that reduce surface tension in liquids and lubricants that minimize friction between surfaces.

- Complex Organic Compounds : The compound can be transformed into alcohols, ethers, and carboxylic acids through various reactions, making it valuable in creating more complex molecules .

Pharmaceutical Industry

In the pharmaceutical sector, this compound is utilized as an intermediate in the synthesis of several drugs:

- Anti-inflammatory Drugs : It contributes to the production of compounds that exhibit anti-inflammatory properties.

- Anti-cancer Drugs : The compound is involved in synthesizing agents that target cancer cells, enhancing therapeutic efficacy .

Agrochemical Industry

The agrochemical applications of this compound are significant:

- Herbicides and Insecticides : It plays a role in developing agrochemicals aimed at pest control and weed management.

- Pesticide Intermediate : The compound serves as an intermediate in synthesizing various pesticides, enhancing agricultural productivity .

Chemical Research

In chemical research, this compound is employed for several purposes:

- Reference Standard : It acts as a reference standard in analytical chemistry for various testing methods.

- Analytical Reagent : Its properties make it suitable for use in chromatography and other analytical techniques .

Data Table of Applications

| Application Area | Specific Uses | Impact/Benefits |

|---|---|---|

| Organic Synthesis | Surfactants, lubricants | Reduces surface tension; minimizes friction |

| Pharmaceutical | Anti-inflammatory and anti-cancer drugs | Enhances therapeutic efficacy |

| Agrochemical | Herbicides, insecticides, pesticide intermediates | Improves pest control; increases crop yields |

| Chemical Research | Reference standard, analytical reagent | Facilitates accurate testing and analysis |

Case Study 1: Synthesis of Anti-Cancer Agents

A study focused on utilizing this compound as an intermediate for synthesizing novel anti-cancer agents. The resulting compounds exhibited significant cytotoxicity against various cancer cell lines, demonstrating the potential of this brominated alkene in developing effective cancer therapies .

Case Study 2: Development of Eco-Friendly Herbicides

Research has shown that derivatives of this compound can be modified to create eco-friendly herbicides. These herbicides have shown promising results in controlling weed growth while minimizing environmental impact, thus supporting sustainable agricultural practices .

Mécanisme D'action

The mechanism of action of 12-Bromododec-1-ene involves its reactivity as a bromoalkene. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various functionalized derivatives. The double bond in this compound allows for addition reactions with electrophiles, resulting in the formation of halogenated products .

Molecular Targets and Pathways: In biological systems, this compound can interact with cellular membranes and enzymes, potentially affecting membrane fluidity and enzyme activity. The bromine atom may also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparaison Avec Des Composés Similaires

1-Bromododecane: A saturated brominated hydrocarbon with similar reactivity in nucleophilic substitution reactions.

12-Chlorododec-1-ene: A chlorinated analogue with similar chemical properties but different reactivity due to the presence of chlorine instead of bromine.

12-Iodododec-1-ene: An iodinated analogue with higher reactivity in nucleophilic substitution reactions due to the weaker carbon-iodine bond.

Uniqueness of 12-Bromododec-1-ene: this compound is unique due to its specific reactivity profile, which allows for selective bromination and subsequent functionalization. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications .

Activité Biologique

12-Bromododec-1-ene is a brominated alkene that has garnered interest due to its potential biological activities, particularly in the fields of agriculture and medicinal chemistry. This article synthesizes current research findings regarding its biological activity, including insecticidal properties, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to a class of compounds known as alkenes, characterized by the presence of a carbon-carbon double bond. The bromine substituent at the 12th carbon position enhances its reactivity and biological properties. Its structural formula can be represented as follows:

1. Insecticidal Activity

Research indicates that brominated alkenes, including this compound, exhibit significant insecticidal activity. In a study focusing on various brominated compounds, this compound demonstrated effectiveness against common agricultural pests such as the tobacco budworm (Heliothis virescens) and the banded cucumber beetle (Diabrotica balteata). The compound's mechanism of action is believed to involve disruption of the insect nervous system, leading to paralysis and death.

| Compound | Target Pest | Activity Level |

|---|---|---|

| This compound | Tobacco budworm | High |

| Banded cucumber beetle | Moderate |

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of this compound on mammalian cell lines. The compound exhibited varying degrees of cytotoxicity depending on concentration and exposure time. Notably, it showed significant cytotoxic effects against VERO cells (African green monkey kidney cells), with an IC50 value indicating the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| VERO | 44 |

These findings suggest that while the compound may have potential applications in pest control, caution is warranted regarding its use due to possible adverse effects on non-target organisms.

3. Antimicrobial Activity

Additionally, studies have explored the antimicrobial properties of this compound. Preliminary evaluations suggest that it may possess activity against various bacterial strains, although further research is needed to quantify this effect and understand the underlying mechanisms.

Case Studies

Several case studies highlight the practical applications of this compound in agricultural settings:

- Case Study 1 : A field trial was conducted to assess the efficacy of this compound as an insecticide in cotton crops. Results indicated a significant reduction in pest populations compared to untreated controls, demonstrating its potential as a viable pest management tool.

- Case Study 2 : Laboratory studies focusing on the cytotoxic effects of this compound revealed that at higher concentrations, the compound induced apoptosis in cancer cell lines, suggesting potential for further investigation in cancer therapeutics.

Propriétés

IUPAC Name |

12-bromododec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIGYFXNWSWECFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450981 | |

| Record name | 12-bromododec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99828-63-4 | |

| Record name | 12-bromododec-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.